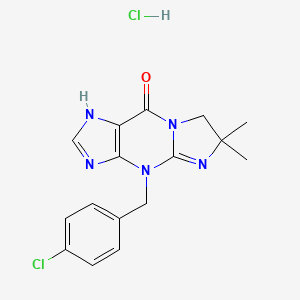
Fenprinast hydrochloride anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenprinast hydrochloride anhydrous is a cromotyn-like bronchodilator used primarily for the treatment of allergy and exercise-induced asthma . It is known for its oral activity and is utilized in various scientific research applications . The compound’s molecular formula is C16H17Cl2N5O, and it has a monoisotopic mass of 365.081024 Da .
Métodos De Preparación
The synthesis of Fenprinast hydrochloride anhydrous involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,4,6,7-tetrahydro-6,6-dimethyl-9H-imidazo[1,2-a]purin-9-one in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide. Industrial production methods often optimize these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
Fenprinast hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Fenprinast hydrochloride anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bronchodilators and their synthetic pathways.
Biology: The compound is utilized in research on allergic reactions and asthma, helping to understand the underlying mechanisms and potential treatments.
Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions.
Industry: The compound is used in the development of new bronchodilators and other pharmacological agents.
Mecanismo De Acción
Fenprinast hydrochloride anhydrous exerts its effects by targeting specific molecular pathways involved in bronchial hyperreactivity. It acts on the smooth muscles of the bronchi, leading to relaxation and dilation, which helps alleviate symptoms of asthma and allergies . The compound interacts with receptors on the bronchial smooth muscle cells, inhibiting the release of inflammatory mediators and reducing bronchoconstriction.
Comparación Con Compuestos Similares
Fenprinast hydrochloride anhydrous is similar to other bronchodilators like cromolyn sodium and theophylline. it has unique properties that make it distinct:
Cromolyn Sodium: Unlike this compound, cromolyn sodium is primarily used as a mast cell stabilizer and is less effective as a bronchodilator.
Theophylline: While theophylline is a widely used bronchodilator, it has a different mechanism of action, primarily inhibiting phosphodiesterase enzymes to increase cyclic AMP levels.
Other similar compounds include:
Montelukast: A leukotriene receptor antagonist used for asthma and allergies.
Salbutamol: A beta-2 adrenergic agonist used as a bronchodilator.
This compound stands out due to its specific molecular structure and targeted action on bronchial smooth muscles .
Propiedades
Número CAS |
84166-17-6 |
|---|---|
Fórmula molecular |
C16H17Cl2N5O |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one;hydrochloride |
InChI |
InChI=1S/C16H16ClN5O.ClH/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10;/h3-6,9H,7-8H2,1-2H3,(H,18,19);1H |
Clave InChI |
YDJANVIZYODBOI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


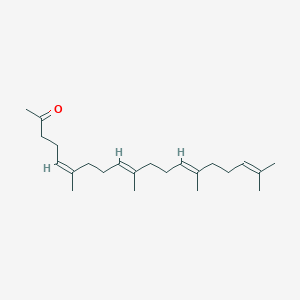

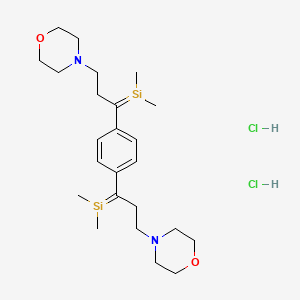
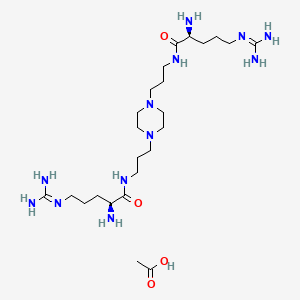
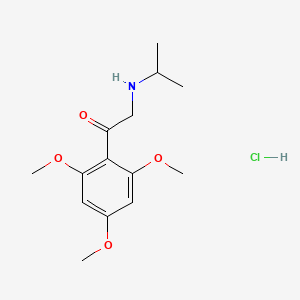
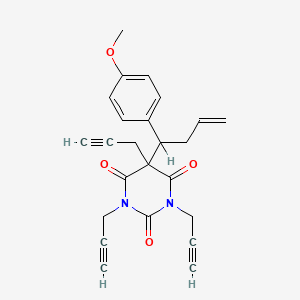
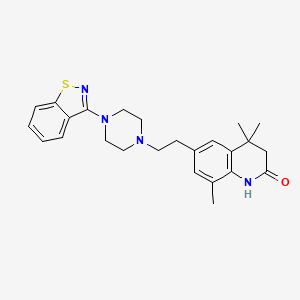

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
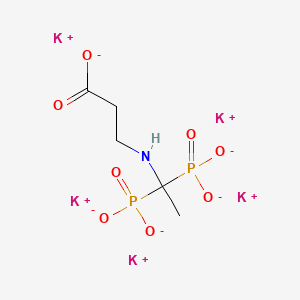

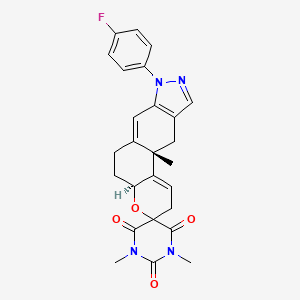
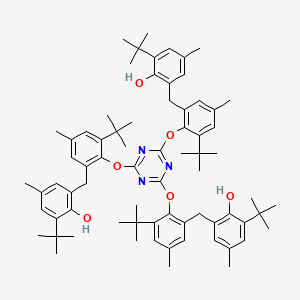
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
